molecular formula C19H18N2O3S B2924402 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1322022-85-4

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2924402
CAS No.: 1322022-85-4
M. Wt: 354.42
InChI Key: LLMQJCAOPWZQPG-VXPUYCOJSA-N
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Description

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Biological Activity

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features a thiazole moiety and a dioxine component, which may confer significant pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H18_{18}N2_{2}O3_{3}S. Its molecular weight is approximately 354.4 g/mol. The structural components suggest possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Property Value
Molecular FormulaC17_{17}H18_{18}N2_{2}O3_{3}S
Molecular Weight354.4 g/mol
Structural FeaturesThiazole and Dioxine moieties

Biological Activity Overview

Preliminary studies indicate that compounds related to this compound exhibit significant biological activities. Notably:

  • Antimicrobial Activity : Derivatives of thiazole have been noted for their antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown potential in targeting specific biological pathways, suggesting that this compound may also possess noteworthy pharmacological effects.
  • Acetylcholinesterase Inhibition : Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer’s disease treatment. Some derivatives exhibited over 50% inhibition at concentrations as low as 10 µM .

Case Studies and Research Findings

  • Antimicrobial Studies : Research by Bondock et al. demonstrated that thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups significantly enhanced the activity of certain compounds .
  • AChE Inhibitory Activity : A study on thiazole-based derivatives revealed that several compounds exhibited potent AChE inhibition with IC50_{50} values below 110 nM. The structure-activity relationship indicated that specific substituents on the thiazole ring were crucial for enhancing inhibitory potency .
  • Antitumor Activity : In a separate investigation focusing on structurally related compounds, it was found that certain derivatives demonstrated significant antitumor activity against the HEPG2 cancer cell line, indicating potential applications in cancer therapy .

Interaction Studies

Further studies are required to elucidate the binding affinities of this compound with various biological targets such as enzymes or receptors. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-8-9-12(2)17-16(11)21(3)19(25-17)20-18(22)15-10-23-13-6-4-5-7-14(13)24-15/h4-9,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMQJCAOPWZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.